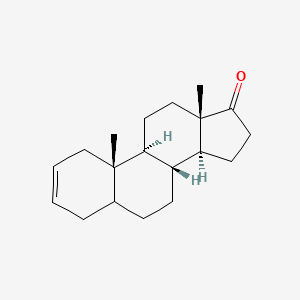

Androst-2-en-17-one

Description

Contextual Significance in Steroid Biochemistry and Endocrine Systems Research

5α-Androst-2-en-17-one is recognized as an endogenous, naturally occurring anabolic-androgenic steroid (AAS). wikipedia.org It functions as a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and is a derivative of dihydrotestosterone (B1667394) (DHT). wikipedia.org Its position in the metabolic cascade makes it a crucial intermediate in the biosynthesis of key sex hormones, including androgens and estrogens. guidechem.comcymitquimica.comcymitquimica.com Due to its role as a precursor, it is also classified as a prohormone. nih.govdshs-koeln.de

Research into its metabolic fate has yielded complex findings. Following administration in a research setting, more than 15 distinct urinary metabolites have been detected. nih.govdshs-koeln.de A particularly noteworthy discovery from these studies was the unexpected conversion of the 5α-configured Androst-2-en-17-one (B29828) into metabolites with a 5β-configuration, a metabolic pathway that had not been previously reported for a 5α-steroid. nih.govdshs-koeln.de These investigations also revealed that the administration of this compound significantly impacts the body's natural steroid profile, affecting the levels of endogenous steroids such as etiocholanolone (B196237) and 5β-androstanediol. nih.govdshs-koeln.de

Beyond its role in human biochemistry, this compound has been identified as a pheromone in species like boars and elephants. wikipedia.org In elephants, the presence of this compound in urine has been correlated with the luteal phase of the ovarian cycle, suggesting a role in chemical signaling related to reproduction. biocrick.com It has also been identified in human axillary bacterial isolates, pointing to a potential, though less understood, role in human chemical communication. wikipedia.orgbiocrick.com Furthermore, scientific inquiry has explored its potential as a steroidal aromatase inhibitor. nih.govdshs-koeln.deresearchgate.net

Historical Perspectives on its Discovery and Early Academic Investigations

While the precise moment of its initial isolation is not as prominently documented as that of foundational steroids like androsterone (B159326) (first isolated in 1931), the scientific record shows this compound has been a subject of study for decades, primarily as a key intermediate in organic synthesis. wikipedia.org For instance, it is a known precursor in the synthesis of pipecuronium (B1199686) bromide, a neuromuscular blocking agent. caymanchem.com A study from 1988 focused on the analytical task of estimating the impurity profile of 5α-Androst-2-en-17-one, indicating its use as a chemical standard during that period. caymanchem.com

In recent years, research interest has intensified, largely driven by its appearance in dietary supplements and subsequent detection in anti-doping tests. nih.govresearchgate.net The detection of its metabolites in a doping control sample in 2015 prompted detailed investigations into its metabolism to establish reliable methods for identifying its use. nih.govdshs-koeln.de These studies have identified several unique urinary metabolites, such as 2β,3α-dihydroxy-5α-androstan-17-one, that can signal the administration of the compound. nih.govdshs-koeln.deresearchgate.net

From a manufacturing perspective, various industrial production methods have been developed and patented. These syntheses often start from more common steroids. One method involves the sulfonylation of 5α-androsterone followed by an elimination reaction. gychbjb.com Another patented industrial process describes the synthesis from epiandrosterone (B191177) p-toluenesulfonate through a beta-elimination reaction in a monomethylpyridine solvent. google.com

Structural Framework and Stereochemical Considerations in this compound Research

This compound is a C19 steroid, meaning it is built upon a 19-carbon skeleton characteristic of androstanes. guidechem.comcymitquimica.com Its fundamental structure consists of the four-ring steroid nucleus (gonane), with a ketone functional group (=O) at carbon position 17 and a double bond between carbon 2 and carbon 3 (Δ²). guidechem.comcymitquimica.com

The stereochemistry of the molecule is critical to its identity and function. The most commonly studied isomer is 5α-Androst-2-en-17-one. wikipedia.org The "5α" designation refers to the configuration at carbon 5, where the hydrogen atom is on the opposite side of the steroid's ring system from the methyl group at carbon 10, resulting in a trans-fused A/B ring junction. This creates a relatively flat, planar molecular shape. This is in contrast to 5β-steroids, which have a cis-fused A/B ring junction. The discovery that 5α-Androst-2-en-17-one can be metabolized into 5β-compounds is a significant finding in steroid biochemistry. nih.govdshs-koeln.de

Physically, it is a white to off-white crystalline solid. cymitquimica.com It is characterized as being insoluble in water but soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol, chloroform, and acetone. guidechem.combiocrick.comcaymanchem.com

Interactive Data Tables

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₂₈O | wikipedia.orgguidechem.comnih.gov |

| Molar Mass | ~272.43 g·mol⁻¹ | wikipedia.orgnih.govnist.gov |

| IUPAC Name | (5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | wikipedia.orgnih.gov |

| CAS Number | 963-75-7 | wikipedia.orgguidechem.comnih.gov |

| Appearance | White to off-white crystalline powder | cymitquimica.comcymitquimica.com |

| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, Chloroform, Acetone | guidechem.combiocrick.comcaymanchem.com |

Synonyms and Identifiers

| Synonym / Identifier | Type | Source(s) |

| 5α-Androst-2-en-17-one | Common Name | wikipedia.org |

| Delta-2-androst-17-one | Nickname | wikipedia.org |

| 17-Oxo-5α-androst-2-ene | Synonym | wikipedia.orgcymitquimica.com |

| (+)-Androst-2-en-17-one | Synonym | wikipedia.org |

| Occlesterone | Synonym | wikipedia.org |

| BA 2662 | Identifier | cymitquimica.comnist.gov |

| NSC 44506 | Identifier | cymitquimica.comcaymanchem.comnih.gov |

| NSC 80614 | Identifier | cymitquimica.comcaymanchem.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10S,13S,14S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVDMWNISUFRJ-HQEMIIEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(CC=CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Biosynthesis and Endogenous Pathways of Androst 2 En 17 One

Precursor Roles in Steroidogenesis

The formation of Androst-2-en-17-one (B29828) is intricately linked to the metabolic pathways of several key steroid hormones. Its presence as a naturally occurring steroid underscores its integration within the broader landscape of steroid biosynthesis. wikipedia.org

Derivation from Dehydroepiandrosterone (B1670201) (DHEA) Pathways

This compound is recognized as a metabolite of dehydroepiandrosterone (DHEA), one of the most abundant circulating steroid hormones in humans. wikipedia.orgwikipedia.org DHEA, primarily synthesized in the adrenal glands, gonads, and the brain, serves as a crucial precursor in the biosynthesis of both androgens and estrogens. wikipedia.org The metabolic conversion of DHEA can proceed through various enzymatic reactions, leading to a cascade of other steroids. The pathway to this compound from DHEA involves modifications to the steroid's A and B rings, highlighting the diverse metabolic fate of DHEA in the body.

Intermediacy in Dihydrotestosterone (B1667394) (DHT) Synthetic Routes

This compound is structurally classified as a derivative of dihydrotestosterone (DHT), a potent androgen essential for male sexual development and function. wikipedia.org DHT itself is synthesized from testosterone (B1683101) through the action of 5α-reductase enzymes. nih.gov The structural relationship between this compound and DHT suggests its potential role as an intermediate in alternative or less-characterized pathways of androgen metabolism. The core structure of this compound, a 5α-androstane skeleton, is a hallmark of the DHT lineage.

Connections to Androstenedione (B190577) Metabolism

Androstenedione is a pivotal steroid hormone that sits (B43327) at the junction of androgen and estrogen synthesis, being a direct precursor to both testosterone and estrone. wikipedia.org It is produced from DHEA via the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.org Given that this compound is a 5α-reduced steroid, its biosynthesis is likely connected to the 5α-reduction of androstenedione. This pathway would lead to the formation of 5α-androstanedione, a direct precursor which could then be metabolized to this compound. nih.gov This places this compound within the metabolic cascade that processes and modifies key androgenic precursors.

Enzymatic Catalysis in this compound Formation

The synthesis of this compound from its precursors is not a spontaneous process but is meticulously controlled by specific enzymes. These biocatalysts are responsible for the specific chemical transformations that give rise to this particular steroid.

Role of 5α-Reductase Enzymes in this compound Biosynthesis

The presence of a 5α-configuration is a defining structural feature of this compound. This configuration is established by the action of 5α-reductase enzymes. wikipedia.org These enzymes catalyze the reduction of the double bond between carbons 4 and 5 in Δ4-steroids, such as testosterone and androstenedione. nih.gov The conversion of androstenedione to 5α-androstanedione is a critical step that would precede the formation of this compound. There are three known isozymes of 5α-reductase, each with distinct tissue distribution and substrate affinities, suggesting that the biosynthesis of this compound could be tissue-specific. wikipedia.orgaopwiki.org

Involvement of Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. wikipedia.org These enzymes are crucial for the interconversion of various steroids and play a key role in modulating their biological activity. The 17-keto group of this compound suggests the involvement of a 17β-hydroxysteroid dehydrogenase (17β-HSD) acting on a 17β-hydroxy precursor. wikipedia.org Conversely, the formation of its 17-keto group could also arise from the oxidation of a 17-hydroxy precursor. Various isoforms of HSDs exist, each with specific substrate and cofactor preferences, which would ultimately influence the rate and direction of the metabolic pathways leading to this compound. wikipedia.orgnih.gov For instance, 17α-hydroxysteroid dehydrogenase has been shown to convert 17-ketosteroids into their 17α-hydroxy counterparts. nih.gov

Table 1: Key Enzymes and their Roles in Steroidogenesis Relevant to this compound

| Enzyme | Function | Relevance to this compound Biosynthesis |

|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Converts DHEA to androstenedione. wikipedia.org | Initiates the pathway from DHEA that can lead to this compound. |

| 5α-Reductase | Reduces the C4-C5 double bond of Δ4-steroids to form 5α-reduced steroids. nih.govwikipedia.org | Essential for creating the 5α-androstane backbone of this compound from precursors like androstenedione. |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Interconverts 17-keto and 17β-hydroxy steroids. wikipedia.org | Potentially involved in the final step of this compound formation from a 17-hydroxy precursor or its conversion to other steroids. |

| 17α-Hydroxysteroid Dehydrogenase (17α-HSD) | Converts 17-ketosteroids to 17α-hydroxysteroids. nih.gov | May be involved in the metabolism of this compound to other steroid metabolites. |

Table 2: Precursor Steroids and their Relationship to this compound

| Precursor Compound | Chemical Formula | Role in Pathway |

|---|---|---|

| Dehydroepiandrosterone (DHEA) | C19H28O2 | Primary precursor in the adrenal glands and gonads from which androstenedione is derived. wikipedia.org |

| Androstenedione | C19H26O2 | A key intermediate that can be 5α-reduced to enter the pathway for this compound synthesis. wikipedia.org |

| Dihydrotestosterone (DHT) | C19H30O2 | this compound is a derivative of this potent androgen, sharing the 5α-androstane structure. wikipedia.org |

Cytochrome P450 Enzyme Contributions to Steroid Precursor Metabolism

The biosynthesis of all steroid hormones originates from cholesterol and involves a series of enzymatic reactions predominantly catalyzed by two major classes of enzymes: cytochrome P450 (CYP) and hydroxysteroid dehydrogenases (HSD). researchgate.net The CYP enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a wide array of endogenous and exogenous compounds. mdpi.com

Several specific cytochrome P450 enzymes are integral to the pathways that produce the precursors of this compound. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), a reaction mediated by the mitochondrial enzyme CYP11A1 (cholesterol side-chain cleavage enzyme). nih.govnih.gov

Following the formation of pregnenolone, CYP17A1 plays a pivotal dual role in the adrenal glands and gonads. nih.gov It exhibits both 17α-hydroxylase and 17,20-lyase activities. The 17α-hydroxylase function of CYP17A1 converts pregnenolone and progesterone (B1679170) into their 17α-hydroxylated forms. Subsequently, its 17,20-lyase activity cleaves the C17-C20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, which are key C19 steroid precursors. mdpi.comnih.gov

The metabolism of DHEA itself is further influenced by other CYP enzymes. For instance, studies have shown that DHEA is extensively metabolized in the liver by various P450 isoforms, with evidence suggesting the involvement of CYP3A4 in humans. nih.gov This metabolism leads to the formation of multiple hydroxylated DHEA species. nih.gov Although the direct enzymatic step for the formation of the Δ²-double bond in this compound from DHEA or its metabolites is not definitively characterized, the involvement of CYP-mediated dehydrogenation of the androstane (B1237026) steroid ring is a plausible mechanism.

| Enzyme Family | Specific Enzyme(s) | Role in Steroid Precursor Metabolism |

| Cytochrome P450 | CYP11A1 | Catalyzes the conversion of cholesterol to pregnenolone. nih.govnih.gov |

| Cytochrome P450 | CYP17A1 | Exhibits 17α-hydroxylase and 17,20-lyase activities, leading to the production of DHEA and androstenedione. mdpi.comnih.gov |

| Cytochrome P450 | CYP3A4 | Involved in the hepatic metabolism of DHEA to various hydroxylated metabolites. nih.gov |

Physiological and Biochemical Contexts of Endogenous Production

The endogenous production of this compound occurs within the broader context of steroidogenesis, which is fundamental for a vast range of physiological processes. Steroid hormones are crucial for development, reproduction, and the maintenance of homeostasis. nih.gov The production of this compound is influenced by the levels of its precursors, such as DHEA, which are regulated by the hypothalamic-pituitary-adrenal and -gonadal axes. researchgate.netnih.gov

Research has indicated that this compound may act as a prohormone, meaning it can be converted into other active steroid hormones within various tissues. fu-berlin.de Its structural similarity to other androgens suggests it may interact with steroid hormone receptors or serve as a substrate for enzymes that produce more potent androgens.

Furthermore, this compound has been investigated as a potential biomarker for certain metabolic activities. For example, it has been identified as a new biomarker for the misuse of 4-androstenedione in cattle. nih.gov In humans, its urinary metabolites have been detected and characterized, which is relevant in the context of sports drug testing. nih.govresearchgate.net A study on the in vivo metabolism of this compound identified several urinary metabolites, including 2β,3α-dihydroxy-5α-androstan-17-one, highlighting its metabolic fate in the body. nih.gov

The presence of this compound as a pheromone in some mammals suggests a role in chemical communication, although its direct signaling functions in humans are not well understood. fu-berlin.de The compound has also been found in human axillary bacterial isolates, which may contribute to the formation of human odor. fu-berlin.de

| Research Finding | Context | Implication |

| Metabolite of DHEA | Endogenous Steroid Metabolism | Serves as an intermediate in the steroidogenic pathway. fu-berlin.de |

| Prohormone Potential | Androgen Biosynthesis | May be converted to more potent androgens in peripheral tissues. fu-berlin.de |

| Biomarker | Doping Control / Veterinary Science | Can be used to detect the administration of other anabolic steroids. nih.gov |

| Pheromone | Animal Physiology | Plays a role in chemical signaling in species like elephants and boars. fu-berlin.de |

| Presence in Axillary Bacteria | Human Microbiome | May contribute to the chemical composition of human body odor. fu-berlin.de |

Metabolic Transformations and Biotransformation Studies of Androst 2 En 17 One

Identification and Characterization of Primary Metabolites

The metabolism of Androst-2-en-17-one (B29828) is a complex process that results in a variety of derivatives, primarily through hydroxylation and reduction reactions. These metabolites are then often conjugated to facilitate their excretion from the body. In vivo studies, often conducted in the context of sports anti-doping research, have been instrumental in identifying these metabolic products in urine. dshs-koeln.denih.gov

Following administration, this compound undergoes extensive metabolism, leading to the formation of more than 15 different metabolites. dshs-koeln.denih.gov The primary pathways involve the introduction of hydroxyl groups and the reduction of the double bond at the C-2 position.

Hydroxylated this compound Derivatives

Hydroxylation is a key phase I metabolic reaction for steroids, catalyzed by various enzymes. In the case of this compound, several hydroxylated metabolites have been identified. The main urinary metabolites include dihydroxylated derivatives, indicating multiple hydroxylation steps.

Key identified hydroxylated metabolites include:

2β,3α-dihydroxy-5α-androstan-17-one : This has been identified as a main metabolite, although its detection for doping control purposes can be challenging due to chromatographic issues. dshs-koeln.denih.govscispace.comresearchgate.net

2α-hydroxy-5α-androst-3-en-17-one : Another significant metabolite found in urine.

3α,4β-dihydroxy-5α-androstan-17-one : This metabolite has also been detected, though typically in lower quantities than the other primary metabolites.

These findings demonstrate that the A-ring of the steroid is the primary site of hydroxylation.

Reduced this compound Metabolites

In conjunction with hydroxylation, the reduction of the C-2 double bond of this compound is a critical metabolic step. The identified hydroxylated metabolites are derivatives of the reduced 5α-androstane steroid nucleus. This indicates that the saturation of the A-ring is a prerequisite or concurrent step to hydroxylation.

Interestingly, while this compound has a 5α-configuration, studies have unexpectedly detected metabolites with a 5β-configuration. dshs-koeln.denih.govscispace.com This suggests a complex enzymatic conversion process that can alter the stereochemistry of the steroid backbone. The presence of these 5β-isomers represents a unique metabolic pathway for a 5α-steroid that warrants further investigation. dshs-koeln.denih.gov

| Metabolite Name | Metabolic Modifications | Stereochemistry | Reference |

|---|---|---|---|

| 2β,3α-dihydroxy-5α-androstan-17-one | Dihydroxylation, Reduction | 5α | dshs-koeln.de, nih.gov, scispace.com, researchgate.net |

| 2α-hydroxy-5α-androst-3-en-17-one | Hydroxylation | 5α | researchgate.net |

| 3α,4β-dihydroxy-5α-androstan-17-one | Dihydroxylation, Reduction | 5α | researchgate.net |

| Metabolites with 5β-configuration | Reduction, Isomerization | 5β | dshs-koeln.de, nih.gov, scispace.com |

Glucuroconjugated Metabolites

Following phase I metabolism, the resulting hydroxylated and reduced metabolites of this compound undergo phase II conjugation reactions to increase their water solubility and facilitate their elimination. The primary conjugation pathway identified for these metabolites is glucuronidation. researchgate.net

The main metabolites are predominantly excreted in the urine as glucuronic acid conjugates. researchgate.net This is a common fate for steroid metabolites, as the addition of a glucuronyl group, a process mediated by UDP-glucuronosyltransferases (UGTs), significantly enhances their renal clearance. The detection of these glucuroconjugated metabolites is a key strategy in analytical methods for identifying the use of this compound.

Enzymatic Pathways of this compound Metabolism

The biotransformation of this compound is mediated by a variety of enzymes, primarily located in the liver. In vitro studies using hepatic fractions have been employed to elucidate these enzymatic pathways and to identify the specific enzymes responsible for the observed metabolic transformations.

In Vitro Metabolic Studies Using Hepatic Fractions (e.g., S9, Cryopreserved Hepatocytes)

In vitro models are invaluable tools for studying drug metabolism in a controlled environment. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, have been used to investigate the metabolism of this compound. mdpi.comspringernature.com

Studies involving the incubation of this compound with S9 liver fractions have successfully replicated the formation of the primary metabolites observed in vivo, namely 2α-hydroxy-5α-androst-3-en-17-one and 2β,3α-dihydroxy-5α-androstan-17-one. researchgate.net This confirms that the enzymes present in the S9 fraction, which include cytochrome P450s and other metabolic enzymes, are responsible for the hydroxylation and reduction reactions.

While specific studies on this compound using cryopreserved hepatocytes are not detailed in the available literature, hepatocytes are considered the gold standard for in vitro metabolism studies as they contain the full complement of phase I and phase II metabolic enzymes in a more physiologically relevant cellular context. It is expected that studies with cryopreserved hepatocytes would yield a similar or even broader profile of metabolites compared to S9 fractions.

Role of Specific Cytochrome P450 Isoforms in Biotransformation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including steroids. mdpi.commdpi.com While the specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified in the reviewed literature, the metabolism of structurally similar androgens like androstenedione (B190577) is well-characterized and involves several CYP enzymes. bio-rad.comnih.gov

The hydroxylation reactions observed for this compound are characteristic of CYP-mediated catalysis. Based on the metabolism of other androgens, it can be postulated that enzymes such as those from the CYP2 and CYP3 families could be involved. For instance, CYP3A4 is known to be a major enzyme in steroid metabolism. bio-rad.com However, without direct experimental evidence, the specific roles of individual CYP isoforms in the biotransformation of this compound remain an area for future research.

Investigation of Hydroxysteroid Dehydrogenase Activity on this compound

Hydroxysteroid dehydrogenases (HSDs) are a crucial family of enzymes involved in the metabolism of steroids. wikipedia.orgnih.gov They catalyze the interconversion of keto- and hydroxysteroids, playing a significant role in the activation and inactivation of hormonal compounds. nih.govresearchgate.net In the context of this compound, both 17β-HSD and 3α-HSD activities are paramount.

17β-HSDs are responsible for the reduction of the 17-keto group of this compound to a 17β-hydroxyl group, a key step in the formation of active androgens. wikipedia.orgnih.gov Conversely, these enzymes can also oxidize the 17β-hydroxyl group back to a ketone. wikipedia.org There are several isoforms of 17β-HSD with varying tissue distribution and substrate specificities. nih.govresearchgate.net For instance, HSD17B1 is primarily involved in the synthesis of estradiol, while HSD17B3 is a key player in testosterone (B1683101) formation. wikipedia.orgnih.govnih.gov HSD17B5 (AKR1C3) also contributes to testosterone production in various tissues. wikipedia.orgoncotarget.com

3α-HSDs, on the other hand, act on the A-ring of the steroid nucleus. wikipedia.orgresearchgate.net These enzymes are involved in the conversion of potent androgens like DHT into their less active 3α-diol metabolites. wikipedia.org This metabolic step is generally considered a part of the inactivation pathway for androgens. bham.ac.uk

The interplay of these HSDs results in a complex metabolic profile for this compound, leading to the formation of various hydroxylated metabolites. researchgate.netnih.gov One of the main metabolites identified is 2β,3α-dihydroxy-5α-androstan-17-one, indicating significant enzymatic action on the A-ring of the parent compound. nih.govresearchgate.netscispace.com

Unconventional Metabolic Conversions (e.g., 5α to 5β Configuration)

A particularly noteworthy and unexpected metabolic conversion observed in studies of this compound is the transformation from a 5α-configuration to metabolites with a 5β-configuration. dshs-koeln.denih.gov This is considered an unconventional pathway as the administered this compound possesses a 5α-configured steroidal backbone. dshs-koeln.denih.gov

Typically, the 5α- and 5β-configurations are determined by the action of 5α-reductase and 5β-reductase on Δ4-steroids, respectively. The conversion of a 5α-steroid to 5β-metabolites has not been widely reported and suggests the involvement of yet-to-be-fully-elucidated enzymatic pathways. nih.gov Research has shown a significant impact of this compound administration on the levels of endogenous 5β-metabolites like etiocholanolone (B196237) and 5β-androstanediol, further supporting this unusual metabolic route. dshs-koeln.denih.gov The identification of more than 15 different metabolites, some with a 5β-configuration, underscores the complexity of its biotransformation. dshs-koeln.denih.gov

Metabolic Fate and Excretion Profiling in Research Models

Understanding the metabolic fate and how the body eliminates this compound and its byproducts is critical for its detection. Research has employed animal models and advanced analytical techniques to map these pathways.

Time-Course Excretion Studies in Animal Models

To understand the excretion profile of this compound, time-course studies have been conducted. Following oral administration of the compound, urine samples are collected over an extended period. dshs-koeln.denih.gov In one such study, after a single administration of labeled this compound, urine samples were collected for nine days. dshs-koeln.denih.govresearchgate.net

The analysis of these samples revealed that metabolites of this compound could be detected for up to nine days post-administration. dshs-koeln.denih.gov This extended detection window is significant for doping control purposes. Seven specific metabolites that are not naturally present in the body were identified as promising candidates for routine screening. dshs-koeln.denih.gov

Isotope Labeling Strategies for Metabolic Pathway Elucidation

Isotope labeling is a powerful tool for tracing the metabolic pathways of a compound. In the case of this compound, twofold-deuterated (a stable isotope of hydrogen) this compound has been used in administration studies. dshs-koeln.denih.govresearchgate.net This allows researchers to distinguish the administered compound and its metabolites from the body's own endogenous steroids.

By employing hydrogen isotope ratio mass spectrometry (IRMS) combined with high-accuracy/high-resolution mass spectrometry, researchers can track the deuterium (B1214612) label through the various metabolic transformations. dshs-koeln.denih.govresearchgate.net This technique was instrumental in the discovery of over 15 different metabolites of this compound, including the unexpected 5β-configured steroids. dshs-koeln.denih.gov The use of isotope labeling provides definitive evidence that the detected metabolites originate from the administered this compound, thereby elucidating its complex metabolic fate. dshs-koeln.denih.gov

Synthetic Methodologies for Androst 2 En 17 One and Its Analogs

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing Androst-2-en-17-one (B29828) typically rely on a foundational two-step sequence starting from a readily available steroid precursor. This process involves the chemical modification of the steroid's A-ring to introduce the characteristic C2-C3 double bond.

The introduction of the C2-C3 double bond is not typically achieved by direct dehydration but through a more controlled, two-step process: sulfonylation followed by elimination. gychbjb.com

First, the 3β-hydroxyl group of epiandrosterone (B191177) is converted into a better leaving group, typically a sulfonate ester. This is achieved by reacting epiandrosterone with an aryl sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. researchgate.netresearchgate.netgychbjb.com This reaction forms an intermediate such as epiandrosterone p-toluenesulfonate. google.com

Following sulfonylation, a β-elimination reaction is induced by treating the sulfonate ester with a suitable base or by heating in a specific solvent. gychbjb.comgoogle.com This step removes the sulfonate group from C-3 and a proton from C-2, resulting in the formation of the desired double bond and yielding 5α-Androst-2-en-17-one. gychbjb.com Industrial production methods have utilized various monomethylpyridine solvents (like 2-picoline or 3-picoline) at elevated temperatures for this elimination step. google.com

The efficiency of the elimination reaction is highly dependent on the choice of catalyst and the precise reaction conditions. Research has shown that using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for the elimination of benzenesulfonic acid can lead to a high total yield of 5α-Androst-2-en-17-one. gychbjb.com Optimization of this specific reaction has identified key parameters for maximizing yield. gychbjb.com For instance, one study determined that a sulfonylation time of 30 hours was optimal. gychbjb.com The subsequent elimination reaction was optimized to achieve a total yield of 92.2%. gychbjb.com

An industrial patent highlights a method involving the heating of epiandrosterone p-toluenesulfonate in a monomethylpyridine solvent at temperatures between 120 °C and 145 °C (preferably 128 °C to 140 °C) to induce the β-elimination. google.com The selection of specific catalysts and conditions is crucial to favor the formation of the desired Δ2-olefin over the isomeric Δ3-olefin, which can be difficult to separate. researchgate.netgoogle.com

Table 1: Optimized Reaction Conditions for the Synthesis of 5α-Androst-2-en-17-one via Elimination This table is based on data for the elimination of benzenesulfonic acid from the corresponding sulfonylated epiandrosterone, catalyzed by 4-dimethylaminopyridine. gychbjb.com

| Parameter | Optimal Value |

| Reaction Temperature | 70 °C |

| Reaction Time | 60 minutes |

| Solvent Amount | 7.5 mL |

| Catalyst Dosage | 0.3 g |

| Resulting Yield | 92.2% |

Advanced Synthetic Strategies

Beyond conventional methods, advanced strategies focus on achieving greater control over the molecular architecture, particularly regarding the specific placement of functional groups and their three-dimensional orientation.

Regioselectivity is a significant challenge in the synthesis of this compound, as the elimination reaction can potentially produce the undesired 5α-androst-3-en-17-one isomer. researchgate.net The development of regioselective catalysts is therefore important. Studies have shown that sulfonic acid-incorporated-MCM-41 mesoporous materials exhibit exceptional yield and regioselectivity for the desired Δ2-olefin in the dehydration of epiandrosterone. researchgate.net

Stereoselectivity becomes paramount when synthesizing analogs of this compound with modifications at other positions, such as C-17. For example, in the synthesis of 17α-amino-5α-androst-2-ene from 5α-androst-2-en-17-one, the stereochemistry at C-17 is carefully controlled. researchgate.netresearchgate.net The first step in this sequence involves the stereospecific reduction of the 17-ketone using sodium borohydride (B1222165) (NaBH₄) to exclusively yield the 17β-hydroxy-5α-androst-2-ene. researchgate.netresearchgate.net Subsequently, to achieve the desired 17α-amino configuration, the stereochemistry is inverted using a Streitweiser-Shaeffer method, which involves nucleophilic substitution of the corresponding 17β-tosylate with an azide (B81097) ion via an Sₙ2 mechanism. researchgate.netresearchgate.net This sequence demonstrates precise control over the stereochemical outcome at a key position.

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the conversion of one functional group into another to build molecular complexity. fiveable.menumberanalytics.com The synthesis of this compound analogs relies heavily on FGI. A clear example is the multi-step conversion of the 17-ketone of 5α-androst-2-en-17-one into a 17α-amino group. researchgate.netresearchgate.net This transformation involves a series of distinct FGIs:

Reduction: The ketone at C-17 is reduced to a secondary alcohol (-OH). researchgate.netresearchgate.net

Tosylation: The resulting alcohol is converted to a tosylate (-OTs), a good leaving group. researchgate.netresearchgate.net

Nucleophilic Substitution: The tosylate is displaced by an azide ion (N₃⁻) to form a steroidal azide. researchgate.netresearchgate.net

Reduction: The azide is finally reduced to the target primary amine (-NH₂). researchgate.netresearchgate.net

Protective group chemistry is another essential strategy in complex organic synthesis. organic-chemistry.org A protecting group is a temporarily attached molecular fragment that masks a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org After the desired reactions are complete, the protecting group is removed. organic-chemistry.org In the synthesis of androstane (B1237026) analogs, the 17-ketone might be protected (for example, as a ketal) if a planned reaction, such as a reduction or oxidation at another site, could unintentionally alter it. This ensures that functional groups react in the intended sequence, enabling the construction of complex molecular architectures.

Total Synthesis and Semisynthesis Approaches in Academic Research

The generation of the this compound steroid core is predominantly achieved through semisynthesis from readily available steroid precursors. Total synthesis, the construction of the molecule from simple, non-steroidal starting materials, is a complex endeavor for intricate structures like androstanes and is less common in academic research for this specific compound, though total synthesis of related des-A-androstane skeletons has been reported. nih.gov

The most prevalent semisynthetic route starts from epiandrosterone (3β-hydroxy-5α-androstan-17-one) or its stereoisomer, 5α-androsterone. gychbjb.comresearchgate.net One highly efficient method involves the sulfonylation of 5α-androsterone, followed by an elimination reaction to introduce the C2-C3 double bond. gychbjb.com A detailed study optimized this elimination step, using 4-dimethylaminopyridine as a catalyst, and found that the reaction proceeds to a high yield of 92.2% under specific conditions. gychbjb.com Another established industrial method involves the β-elimination reaction of epiandrosterone p-toluenesulfonate dissolved in a monomethylpyridine solvent at elevated temperatures (120°C–145°C) to yield 5α-androst-2-en-17-one. google.com This method is noted for producing a final product free of 3,4-double bond isomeric impurities. google.com

Table 1: Optimized Semisynthesis of 5α-Androst-2-en-17-one

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 5α-Androsterone | gychbjb.com |

| Intermediate Step | Sulfonylation (30 h) | gychbjb.com |

| Elimination Catalyst | 4-Dimethylaminopyridine (DMAP) | gychbjb.com |

| Reaction Temperature | 70 °C | gychbjb.com |

| Reaction Time | 60 min | gychbjb.com |

| Solvent Amount | 7.5 mL | gychbjb.com |

Synthesis of Structurally Modified this compound Derivatives

Structural modifications of the this compound scaffold at its A- and D-rings are a significant area of research aimed at creating analogs with novel properties.

D-Ring Modifications: The 17-keto group on the D-ring is a primary target for chemical alteration. A notable example is the stereoselective synthesis of 17α-amino-5α-androst-2-ene from 5α-androst-2-en-17-one. researchgate.netresearchgate.net This multi-step transformation begins with the reduction of the 17-ketone using sodium borohydride (NaBH₄) to stereospecifically yield the 17β-hydroxy derivative. researchgate.netresearchgate.net This alcohol is then converted to a p-toluenesulfonate (tosylate). Nucleophilic substitution of the 17β-tosyloxy group with a sodium azide (NaN₃) proceeds via an Sₙ2 mechanism, which inverts the stereochemistry at the C-17 position to give the 17α-azido compound. researchgate.netresearchgate.net The final step is the reduction of the azide group with lithium aluminum hydride (LiAlH₄) to furnish the target 17α-amino-5α-androst-2-ene in high yield. researchgate.netresearchgate.net Other research has explored the synthesis of D-homo lactones and the introduction of various groups at the C16/C17 positions to generate structure-activity relationships for enzyme inhibition. nih.govnih.gov

Table 2: Synthesis of 17α-Amino-5α-androst-2-ene

| Step | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1. Reduction | NaBH₄ in CH₃OH | 17β-Hydroxy-5α-androst-2-ene | - | researchgate.netresearchgate.net |

| 2. Tosylation | p-Toluenesulfonyl chloride, Pyridine | 17β-(Tosyloxy)-5α-androst-2-ene | - | researchgate.netresearchgate.net |

| 3. Azide Substitution | NaN₃ in DMF/H₂O (105-110°C) | 17α-Azido-5α-androst-2-ene | 80% | researchgate.netresearchgate.net |

| 4. Azide Reduction | LiAlH₄ in THF | 17α-Amino-5α-androst-2-ene | 80% | researchgate.netresearchgate.net |

A-Ring Modifications: The A-ring, containing the C2-C3 double bond, is also a site for synthetic manipulation. Research into related androstane derivatives has involved reactions such as epoxidation of the double bond to form mixtures of α- and β-epoxides. researchgate.net The subsequent opening of this oxirane ring can introduce new functional groups, such as hydroxyl moieties. researchgate.net

The introduction of heteroatoms (atoms other than carbon and hydrogen) into the steroid skeleton or the contraction of its rings can dramatically alter its chemical and biological profile.

Heteroatom Introduction: A key strategy involves replacing a carbon atom in the steroid's A-ring with an oxygen atom to create an oxa-steroid, specifically a lactone. The synthesis of 17β-hydroxy-2-oxa-5α-androstan-3-one, a 2-oxa analog, has been achieved from 17β-hydroxy-5α-androstan-3-one (DHT). mdpi.com The process involves creating a C1-C2 double bond to form an α,β-unsaturated ketone, followed by oxidative cleavage of this bond with reagents like potassium permanganate (B83412) (KMnO₄) and sodium periodate (B1199274) (NaIO₄) to form a seco-acid. mdpi.com This intermediate is then reduced with sodium borohydride to cyclize into the A-ring lactone. mdpi.com This general approach allows for the synthesis of 2-oxa or 4-oxa derivatives from parent steroids. mdpi.com The broader field of medicinal chemistry includes the synthesis of various other heteroatom-containing steroids, such as aza-steroids where a nitrogen atom replaces a carbon in the ring system. nih.gov

A-nor Skeletons: The synthesis of A-norsteroids, where the A-ring is contracted from a six-membered to a five-membered ring, represents another significant structural modification. Methods have been developed to produce A-nor steroid ketones from various steroidal precursors, demonstrating the feasibility of fundamentally altering the core structure of compounds like this compound. acs.org

To understand the metabolic fate of this compound in vivo, researchers synthesize isotopically labeled versions of the compound. A pivotal study on the compound's metabolism utilized twofold-deuterated 5α-androst-2-en-17-one ([D₂]-2EN). nih.govdshs-koeln.deresearchgate.net This labeled analog was synthesized in-house and administered orally in a single dose to a human volunteer. nih.govresearchgate.net

The purpose of using a deuterium-labeled analog is to distinguish the administered compound and its metabolites from endogenous steroids naturally present in the body. researchgate.net By tracking the deuterium (B1214612) label using advanced analytical techniques like hydrogen isotope ratio mass spectrometry (IRMS) and high-accuracy/high-resolution mass spectrometry, researchers were able to detect and identify over 15 different metabolites in urine samples collected over 9 days. nih.govdshs-koeln.de This metabolic tracing revealed previously unknown metabolic pathways, including the unexpected conversion of the 5α-configured steroid into metabolites with a 5β-configuration, and identified seven new long-term metabolites suitable for doping control analysis. nih.govdshs-koeln.de The synthesis of such labeled analogs is therefore crucial for definitive metabolic studies. nih.govbiocrick.com

Analytical Chemistry Research and Method Development for Androst 2 En 17 One

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing Androst-2-en-17-one (B29828), providing the necessary separation from a multitude of other compounds present in complex biological matrices like urine and plasma. Both gas and liquid chromatography have been extensively applied, often serving as the inlet for mass spectrometry systems.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a frequently employed technique for the analysis of this compound and its derivatives. biocrick.comnih.govnih.gov For GC analysis, steroids like this compound often require derivatization to increase their volatility and improve their chromatographic behavior. Common derivatization strategies include the formation of trimethylsilyl (B98337) (TMS) ethers or oximes. biocrick.comnih.govdshs-koeln.de For instance, steroidal ketones can be derivatized into their O-pentafluorobenzyl oximes for analysis by negative ion chemical ionization mass spectrometry. biocrick.com GC-MS methods have been developed for the rapid screening of related compounds in urine, highlighting the utility of this approach in high-throughput settings like sports doping control. nih.gov

High-Performance Liquid Chromatography (HPLC) plays a crucial role, primarily in the isolation and purification of this compound metabolites from biological samples prior to further analysis. biocrick.comnih.govresearchgate.net In several research applications, HPLC is used as a fractionation step following enzymatic hydrolysis of urine samples to isolate glucuroconjugated metabolites. biocrick.comnih.govresearchgate.net Furthermore, a twofold HPLC-based sample purification has been employed to ensure the high purity of analytes required for techniques like isotope ratio mass spectrometry (IRMS). colab.ws While often used for sample clean-up, HPLC systems are also directly coupled to mass spectrometers (LC-MS) for the analysis of steroid profiles. frontiersin.orgresearchgate.net

Table 1: Overview of Chromatographic Methodologies

| Technique | Application | Sample Type | Key Findings & Notes | Citations |

|---|---|---|---|---|

| GC-MS | Identification and screening | Urine | Requires derivatization (e.g., TMS-ethers) for volatility. Used in routine testing and to identify metabolites. | biocrick.comnih.govnih.govresearchgate.net |

| HPLC | Metabolite isolation and purification | Urine | Used to isolate glucuroconjugated metabolites after hydrolysis. Also used as a clean-up step for IRMS analysis. | biocrick.comnih.govresearchgate.netcolab.ws |

| LC-QTOF-MS/MS | Identification of unknown compounds | General | Described as an irreplaceable tool for structural determination of compounds in complex samples. | frontiersin.org |

The structural similarity among steroid isomers necessitates the use of advanced and highly efficient chromatographic columns for adequate separation. In gas chromatography, dimethylsiloxane capillary columns have been noted for providing good separation of isomeric compounds related to this compound. dshs-koeln.de

In liquid chromatography, reversed-phase columns are common. For instance, a Hypersil Gold C18 column has been used for the chromatographic separation of steroid metabolites in plasma and urine samples. nih.gov Similarly, a C18 analytical column (2.1 × 100 mm, 1.7 µm particle size) was employed for accommodating the separation of metabolites in doping control analysis. unil.ch The challenge of co-elution, where a metabolite of this compound (2β,3α-dihydroxy-5α-androstan-17-one) was found to interfere with endogenous steroids, underscores the critical need for high-resolution chromatography to ensure accurate identification and quantification. colab.wsnih.govdshs-koeln.de These chromatographic issues have prompted further studies to improve separation and detection methods. nih.govdshs-koeln.de

Analyzing this compound in biological fluids like urine requires extensive sample preparation to remove interfering substances and concentrate the analytes of interest. researchgate.net A multi-step approach is typically necessary, especially when dealing with conjugated metabolites.

A common first step is enzymatic hydrolysis, using enzymes like β-glucuronidase from Helix pomatia, to cleave the glucuronic acid moiety from the steroid metabolites, thereby releasing them in their unconjugated form for extraction. biocrick.comresearchgate.net Following hydrolysis, extraction is performed to isolate the steroids from the aqueous matrix. Techniques used include:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up samples. mdpi.comwada-ama.org For example, Sep-Pak C18 cartridges have been used to extract steroids after incubation with human hepatocytes. dshs-koeln.de

Liquid-Liquid Extraction (LLE): This classic technique, often using solvents like diethyl ether, is also employed for steroid extraction. dshs-koeln.de

Headspace Solid-Phase Microextraction (SPME): This solvent-less technique is particularly useful for analyzing volatile compounds and has been applied to the quantification of urinary volatile steroids, including this compound. biocrick.commdpi.com

Microextraction by Packed Sorbent (MEPS): This miniaturized version of SPE has been utilized as a sample preparation method for urinary steroid profiles before GC-MS analysis. nih.gov

After extraction, derivatization is often required, especially for GC-based analysis. This chemical modification enhances the analyte's thermal stability and volatility while providing favorable fragmentation patterns in the mass spectrometer. dshs-koeln.denih.gov

Table 2: Sample Preparation Techniques for this compound Analysis

| Step | Technique | Purpose | Matrix | Citations |

|---|---|---|---|---|

| Deconjugation | Enzymatic Hydrolysis (β-glucuronidase) | Release of conjugated metabolites | Urine | biocrick.comnih.govresearchgate.net |

| Extraction | Solid-Phase Extraction (SPE) | Isolate/clean-up analytes | Urine, Cell Supernatants | dshs-koeln.demdpi.comwada-ama.org |

| Liquid-Liquid Extraction (LLE) | Isolate/clean-up analytes | Urine, Cell Supernatants | dshs-koeln.de | |

| Headspace SPME | Extract volatile analytes | Urine | biocrick.commdpi.com |

| Derivatization | Trimethylsilylation (TMS) | Improve volatility and MS response for GC | Extracted Steroids | nih.govdshs-koeln.denih.gov |

Spectrometric Characterization and Identification

Mass spectrometry is the definitive tool for the structural elucidation and sensitive quantification of this compound and its metabolites. Its coupling with chromatographic systems provides the high degree of certainty required for identification.

GC-MS is a powerhouse for steroid analysis. biocrick.comnih.gov In full-scan acquisition mode, it can provide urinary profiles of metabolites, and by monitoring specific mass-to-charge ratio (m/z) ions, it allows for targeted screening and quantification. nih.gov For example, a method for screening madol, which is synthesized from this compound, involved monitoring the ions m/z 143, 270, and 345 of its trimethylsilylated form. nih.gov The fragmentation patterns observed in the mass spectra are crucial for structural identification. dshs-koeln.decore.ac.uk

Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion and fragmenting it to produce characteristic product ions. This technique was used in a targeted method to assess candidate biomarkers of steroid administration. nih.gov Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) offers a complementary approach to GC-MS, with the advantage that hydrolysis and derivatization steps can sometimes be avoided. researchgate.net Different ionization techniques are employed depending on the analyte and the chromatographic method. These include electron impact (EI) ionization, common in GC-MS, and negative ion chemical ionization (NICI), which has been used for analyzing specific steroid derivatives. biocrick.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. This capability is invaluable for identifying novel metabolites that are not available as reference standards. frontiersin.org The metabolism of this compound has been investigated using a combination of hydrogen isotope ratio mass spectrometry (IRMS) and high-accuracy/high-resolution mass spectrometry. nih.govdshs-koeln.deresearchgate.netscispace.com This powerful combination allowed for the detection of over 15 different deuterium-labeled metabolites after administration of a labeled version of the parent compound. nih.govdshs-koeln.de

Different types of HRMS instruments have been applied in this area of research. LC-QTOF-MS (liquid chromatography-quadrupole time-of-flight mass spectrometry) is considered an essential tool for identifying unknown compounds. frontiersin.org In other studies, a quadrupole-Orbitrap mass spectrometer operating at an ultra-high resolution of 70,000 FWHM was used to identify metabolites of this compound, with acetone-assisted atmospheric pressure photoionization (APPI) providing the best ionization efficiency. dshs-koeln.de These advanced spectrometric methods have been instrumental in expanding the window of detection for this compound administration by identifying new, long-term metabolites. nih.govdshs-koeln.de

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its metabolites. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide detailed information about the carbon-hydrogen framework of the molecule.

In research, NMR is used to confirm the identity of synthesized reference standards and to characterize novel metabolites isolated from biological matrices. nih.gov For instance, following the detection of unknown steroid metabolites in athlete samples, NMR analysis, in conjunction with mass spectrometry, was crucial for identifying them as metabolites of this compound. nih.govresearchgate.net Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign all proton and carbon signals, confirming the steroid backbone, the position of the double bond at C-2/C-3, and the ketone group at C-17.

While comprehensive, publicly available spectral assignment tables for this compound are not consistently found in the literature, the expected chemical shifts can be predicted based on the known structure and data from similar androstane (B1237026) steroids.

Expected ¹H NMR Spectral Data for this compound: This table is illustrative and based on general principles of NMR spectroscopy for steroidal compounds.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2, H-3 | ~5.4 - 5.6 | m | Olefinic protons of the C-2 double bond. |

| H-18 (CH₃) | ~0.8 | s | Angular methyl group between rings C and D. |

| H-19 (CH₃) | ~0.7 - 0.8 | s | Angular methyl group at the junction of rings A and B. |

| Other steroidal protons | ~0.7 - 2.5 | m | Complex overlapping signals from the saturated ring systems. |

Expected ¹³C NMR Spectral Data for this compound: This table is illustrative and based on general principles of NMR spectroscopy for steroidal compounds.

| Carbon | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-17 | >210 | Carbonyl carbon of the ketone functional group. |

| C-2, C-3 | ~120 - 130 | Olefinic carbons of the C-2 double bond. |

| C-13 | ~45 - 50 | Quaternary carbon at the C/D ring junction. |

| C-10 | ~35 - 40 | Quaternary carbon at the A/B ring junction. |

| C-18, C-19 | ~10 - 20 | Angular methyl carbons. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For this compound, IR spectroscopy is used to confirm the presence of the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C) of the alkene, which are its defining structural features. The absence of a hydroxyl (-OH) absorption band further confirms the 17-keto structure. While detailed, published spectra are not always accessible, the characteristic absorption bands can be reliably predicted. sigmaaldrich.com

Characteristic IR Absorption Bands for this compound: This table is illustrative and based on established IR spectroscopy correlation tables.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | ~1740 |

| C=C (Alkene) | Stretching | ~1650 |

| C-H (sp²) | Stretching | ~3030 |

| C-H (sp³) | Stretching | 2850 - 3000 |

Isotope Ratio Mass Spectrometry (IRMS) for Endogenous/Exogenous Differentiation

Distinguishing between endogenous (naturally produced by the body) and exogenous (synthetic) administration of steroids like this compound is a significant challenge in anti-doping analysis. Isotope Ratio Mass Spectrometry (IRMS) is the definitive method for this purpose. This technique measures the ratio of stable isotopes, primarily carbon-13 (¹³C) to carbon-12 (¹²C).

Synthetic steroids are typically derived from plant-based sources, which have a different ¹³C/¹²C ratio compared to the mixture of sources in the human diet that contribute to endogenous steroid production. Therefore, the administration of synthetic this compound or its precursors leads to urinary metabolites with a ¹³C signature that is distinct from that of endogenous steroids. researchgate.net

Research has also explored the use of hydrogen isotope ratio mass spectrometry (IRMS) in combination with high-accuracy/high-resolution mass spectrometry. In one study, the metabolism of twofold-deuterated this compound was investigated, allowing for the detection of more than 15 different deuterated metabolites for up to nine days after a single administration. nih.gov This approach not only helps in identifying new, long-term metabolites but also provides a clear marker for exogenous administration. nih.gov

Method Validation and Performance Evaluation in Research Contexts

For an analytical method to be considered reliable for research, it must undergo rigorous validation to demonstrate its suitability for the intended purpose. nih.gov This involves assessing several key performance characteristics.

Sensitivity, Specificity, and Linearity Assessment

Sensitivity: This refers to the lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ) with acceptable precision and accuracy. For steroid analysis in biological matrices like urine, high sensitivity is crucial. Methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to achieve low ng/mL or even pg/mL detection limits. mdpi.comendocrine-abstracts.org For example, validation of UPLC-MS/MS methods for urinary steroid profiling has demonstrated LLOQs in the range of 0.5 to 10 ng/mL. endocrine-abstracts.org

Specificity: Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components, such as endogenous isomers, metabolites, and matrix interferents. nih.govnih.gov This is particularly challenging for this compound due to the presence of numerous structurally similar endogenous steroids. researchgate.net Chromatographic separation is key to resolving the target analyte from these interferences, and the use of mass spectrometry provides additional specificity through the monitoring of characteristic fragment ions. nih.gov

Linearity: An analytical method should demonstrate a linear relationship between the instrumental response and the concentration of the analyte over a defined range. This is typically assessed by analyzing a series of calibration standards. For steroid hormone analysis, methods are often validated to show excellent linearity, with correlation coefficients (r²) greater than 0.99 over the expected physiological and pathological concentration ranges. mdpi.com

Robustness and Reproducibility of Analytical Protocols

Robustness: A robust method remains unaffected by small, deliberate variations in analytical parameters, such as pH, temperature, or mobile phase composition. Testing for robustness during method development ensures that the protocol is reliable for routine use across different laboratories and instruments. For GC-MS based steroid profiling, the Youden robustness test can be employed to evaluate the impact of variables like different analysts or variations in sample preparation steps. mdpi.com

Reproducibility: This assesses the precision of the method over time and between different laboratories (inter-laboratory reproducibility) or within the same laboratory by different analysts on different days (intermediate precision). Reproducibility is crucial for ensuring that results are consistent and comparable. Validation studies for steroid analysis typically report repeatability (intra-assay precision) and intermediate precision as a percentage coefficient of variation (%CV), which should ideally be less than 15%. researchgate.net

Development of Reference Materials for Research Standards

The availability of high-purity, well-characterized reference materials is a prerequisite for accurate and reliable analytical measurements. These materials are essential for calibrating instruments, preparing quality control samples, and validating methods.

A significant challenge in the analysis of designer steroids and their metabolites is the frequent lack of commercially available, certified reference materials (CRMs). researchgate.net While suppliers may offer this compound, they may not provide comprehensive analytical data, placing the responsibility of purity confirmation on the end-user. sigmaaldrich.com

The development of CRMs is a complex process that involves the precise determination of purity and concentration, often using primary methods like quantitative NMR (qNMR), and ensuring traceability to the International System of Units (SI). The lack of readily available CRMs for this compound and its specific metabolites can hinder the standardization and comparison of results between different research laboratories.

Mechanistic and Biological Activity Research of Androst 2 En 17 One in Vitro and Non Human in Vivo

Molecular Interactions and Receptor Binding Studies

The biological effects of androgens are primarily mediated through their binding to and activation of the androgen receptor (AR), a ligand-dependent nuclear transcription factor. The interaction of Androst-2-en-17-one (B29828) with the AR is fundamental to its classification as an androgenic compound.

Affinity and Specificity for Androgen Receptors (AR)

While 5α-Androst-2-en-17-one is recognized as an androgenic steroid, implying that its mechanism of action involves the androgen receptor, specific quantitative data on its binding affinity (such as Ki or IC50 values) for the AR is not extensively detailed in published scientific literature. Its activity is presumed to be mediated through direct interaction with the AR, similar to other androgens. The AR typically binds its ligands, like testosterone (B1683101) and the more potent dihydrotestosterone (B1667394) (DHT), with high affinity in the low nanomolar range. Structurally, 5α-Androst-2-en-17-one is a derivative of DHT, suggesting it fits within the ligand-binding domain of the AR to elicit a response.

Binding Kinetics and Thermodynamics

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy of Association (ΔH) | ~14 | kcal/mol |

| Activation Energy of Dissociation (ΔH) | ~14 | kcal/mol |

| Apparent Free Energy (ΔG) | ~ -12 | kcal/mol |

| Enthalpy (ΔH) | ~ -2.5 | kcal/mol |

| Entropy (ΔS) | ~ 35 | cal mol-1 K-1 |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The 5α-configuration of this compound results in a relatively planar A/B ring fusion, similar to that of DHT, which is crucial for potent AR binding. A significant structural feature of this compound is the double bond between carbon 2 and 3 (Δ²) in the A-ring. General SAR studies have indicated that unsaturation in the A or B rings can influence binding affinity. The conformation of the A-ring plays a critical role in how the steroid interacts with receptors and enzymes. umanitoba.ca The presence of the Δ² bond, as opposed to the saturated A-ring found in DHT, likely modifies the binding affinity and biological activity profile of the molecule.

Enzymatic Modulation and Pathway Interruption

Beyond receptor binding, steroids can exert biological effects by modulating the activity of key enzymes in metabolic pathways. Research has focused on the potential for this compound to inhibit enzymes involved in steroidogenesis.

Investigation as an Aromatase Inhibitor (In Vitro Studies)

Several in vitro studies have identified 5α-Androst-2-en-17-one as an inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens into estrogens. mdpi.comresearchgate.netaspic.pt This compound, which can be synthesized through modifications of the A-ring of the aromatase substrate androstenedione (B190577), has been evaluated for its anti-aromatase activity. researchgate.netaspic.pt In studies using placental microsomes, 5α-Androst-2-en-17-one demonstrated inhibitory properties. nih.gov While it is a confirmed inhibitor, some research characterizes it as a relatively weak binder to the aromatase enzyme compared to other potent steroidal inhibitors. umanitoba.caumanitoba.ca

| Parameter | Value | Assay System | Source |

|---|---|---|---|

| IC50 | 1.7 | Placental Microsomes (Tritiated Water Release Assay) | nih.gov |

Inhibition of Other Steroidogenic Enzymes (e.g., 2,3-oxidosqualene cyclase)

Currently, there is a lack of significant scientific literature documenting the inhibitory effects of this compound on other steroidogenic enzymes, such as 2,3-oxidosqualene cyclase. While the compound has been established as an aromatase inhibitor, its broader profile as a modulator of other enzymes in the steroid synthesis pathway has not been thoroughly investigated or reported.

Impact on Cholesterol and Ubiquinone Biosynthetic Pathways (In Vitro/Animal Models)

Current scientific literature available through targeted searches does not provide specific details on the mechanistic impact of 5α-Androst-2-en-17-one on the cholesterol and ubiquinone biosynthetic pathways in either in vitro or non-human in vivo models. Research has focused more on its role as an anabolic agent, its metabolism, and its potential as an aromatase inhibitor. While other prohormone supplements have been shown to significantly alter circulating lipid profiles, such as reducing high-density lipoprotein (HDL) and elevating low-density lipoprotein (LDL), specific studies detailing the direct interaction of 5α-Androst-2-en-17-one with key enzymes in cholesterol synthesis (like HMG-CoA reductase or squalene epoxidase) or ubiquinone production are not presently available.

Cellular and Subcellular Level Research

Effects on Gene Transcription and Protein Expression in Cell Lines

As an anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT), 5α-Androst-2-en-17-one is understood to exert its biological effects primarily through the androgen receptor (AR). wikipedia.orgnih.gov The general mechanism for androgens involves diffusion into the target cell, where they bind to the AR located in the cytoplasm. nih.gov This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-activated AR complex functions as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This action modulates the transcription of these genes, leading to either an increase or decrease in the synthesis of specific proteins, which in turn results in the physiological effects associated with androgens, such as increased muscle protein synthesis. nih.govnih.gov

While this is the established pathway for androgens, specific studies detailing the precise genes regulated by 5α-Androst-2-en-17-one in particular cell lines or the resulting changes in protein expression profiles are not extensively documented in the available literature. The anabolic effects observed from related compounds suggest that the modulated genes would likely be involved in muscle growth and protein metabolism. nih.gov

Studies in Cryopreserved Human Hepatocytes for Biotransformation

While studies specifically utilizing cryopreserved human hepatocytes for the biotransformation of 5α-Androst-2-en-17-one were not identified, comprehensive metabolism studies have been conducted through in vivo human urine analysis and in vitro assays using S9 liver fractions. nih.govnih.gov These investigations have successfully identified the major metabolic products of the compound.

An initial study identified three main metabolites following the administration of a supplement containing 5α-Androst-2-en-17-one. nih.gov The glucuroconjugated metabolites were isolated from urine and their structures were confirmed. nih.gov The production of these metabolites was also replicated in vitro using S9 liver fractions. nih.gov A subsequent, more detailed investigation confirmed these findings and identified a much larger profile of over 15 different metabolites following a single administration of deuterated 5α-Androst-2-en-17-one. nih.gov A significant and unexpected finding from this research was the metabolic conversion of the 5α-configured parent compound into metabolites with a 5β-configuration, a transformation not previously reported for 5α-steroids. nih.gov

The primary identified metabolites are detailed in the table below.

| Metabolite ID | Chemical Name | Notes | Source |

|---|---|---|---|

| M1 | 2α-hydroxy-5α-androst-3-en-17-one | Primary metabolite. | nih.gov |

| M2 | 2β,3α-dihydroxy-5α-androstan-17-one | Primary metabolite. Its utility for doping control was hampered by chromatographic issues. | nih.govnih.gov |

| M3 | 3α,4β-dihydroxy-5α-androstan-17-one | Detected in lower amounts compared to M1 and M2. | nih.gov |

| - | Etiocholanolone (B196237) | Endogenous steroid impacted by administration of 2EN. | nih.gov |

| - | 5β-androstanediol | Endogenous steroid impacted by administration of 2EN. | nih.gov |

Role as a Biochemical Probe or Research Tool

Utilization in Enzyme Characterization Assays

5α-Androst-2-en-17-one has been utilized as a research tool, specifically in the context of enzyme characterization for aromatase (cytochrome P450 19A1). Research has investigated the compound for its potential as a steroidal aromatase inhibitor. nih.gov The World Anti-Doping Agency (WADA) also classifies 5α-Androst-2-en-17-one (2-Androstenone) as a prohibited substance under the category of "Aromatase inhibitors". wada-ama.org

Aromatase is the key enzyme responsible for the conversion of androgens into estrogens. By studying the ability of compounds like 5α-Androst-2-en-17-one to inhibit this enzyme, researchers can probe the active site of aromatase and better understand the structure-activity relationships required for its function. This use in evaluating its inhibitory effects on a key steroidogenic enzyme is a direct application of the compound as a tool in enzyme characterization assays.

Application in Investigating Steroid Metabolic Dysregulation in Research Models

This compound, specifically 5α-androst-2-en-17-one, serves as a valuable compound in non-human in vivo research for investigating the complexities of steroid metabolism and its dysregulation. Studies involving the administration of this steroid to animal models have revealed unexpected metabolic pathways, providing deeper insights into how the body processes steroid hormones.

A significant finding in this area is the identification of 5α-androst-2-en-17-one as a urinary biomarker for the misuse of 4-androstenedione (AED) in cattle. In a study employing an untargeted metabolomics approach, researchers identified 5α-androst-2-en-17-one as one of two key steroids that could reliably indicate AED abuse in cattle, highlighting its utility in screening for illegal anabolic practices nih.gov.

Further research into the metabolism of 5α-androst-2-en-17-one has uncovered unusual metabolic conversions. When administered, it was found to produce urinary metabolites with a 5β-configuration, a surprising outcome given that the parent compound has a 5α-configuration nih.gov. This conversion of a 5α-steroid to 5β-metabolites had not been previously reported and suggests the existence of complex enzymatic pathways that could be relevant in understanding certain metabolic disorders nih.gov.

In one study, after administering a deuterated version of 5α-androst-2-en-17-one, researchers were able to identify over 15 different metabolites nih.gov. This extensive metabolic profile allows for a more comprehensive understanding of its biotransformation. The study successfully identified seven metabolites not present as endogenous compounds, which can be detected for up to nine days post-administration, offering a longer window for detection in research and regulatory settings nih.gov.

The table below summarizes the key metabolites identified in research models, showcasing the compound's role in elucidating steroid metabolic pathways.

| Parent Compound | Key Metabolite Identified | Significance in Metabolic Research | Research Model Context |

| 4-androstenedione (AED) | 5α-androst-2-en-17-one | Biomarker for AED misuse nih.gov. | Cattle urine analysis nih.gov. |

| 5α-androst-2-en-17-one | 2β,3α-dihydroxy-5α-androstan-17-one | Main urinary metabolite, though presents chromatographic challenges nih.gov. | Doping control research nih.gov. |

| 5α-androst-2-en-17-one | Metabolites with 5β-configuration (e.g., etiocholanolone) | Unexpected conversion from a 5α-precursor, indicating novel metabolic pathways nih.gov. | In vivo metabolism study nih.gov. |

These studies underscore the importance of this compound as a tool in metabolic research. Its application allows scientists to trace intricate metabolic routes, identify novel biomarkers for substance misuse, and better understand the enzymatic processes that govern steroid hormone balance and dysregulation in non-human models.

Research into Pheromonal Activity in Specific Animal Species

This compound is a known pheromone in certain animal species, most notably in boars (Sus scrofa) and elephants wikipedia.org. Research in this area focuses on how this and related compounds influence animal behavior, particularly in the context of reproduction and social interactions.

In pigs, the primary salivary steroids identified as pheromones are androstenone (5α-androst-16-en-3-one) and androstenol, which are structurally related to this compound nih.gov. These compounds are produced in the testes, accumulate in adipose tissue, and are secreted through the saliva nih.gov. They play a crucial role in reproductive signaling; for instance, they elicit the standing response in estrous sows, a specific mating posture that permits mounting by the boar nih.gov. This "boar effect" can also advance the onset of puberty in young female pigs, known as gilts nih.gov.

Research has demonstrated that specific concentrations of these pheromones are required to elicit a behavioral response. One study showed that a single application of as little as 0.5 micrograms of androstenone per pig was effective in reducing aggressive behavior among newly regrouped prepubertal pigs nih.gov. This suggests a role for these compounds not only in reproductive contexts but also in mediating social aggression.

The table below details the observed pheromonal effects of androstenone, a closely related 16-ene steroid, in pigs.

| Animal Species | Compound | Source of Secretion | Observed Behavioral/Physiological Effect |

| Pig (Sus scrofa) | Androstenone (5α-androst-16-en-3-one) | Saliva nih.gov | Elicits standing response (lordosis) in estrous sows nih.gov. |

| Pig (Sus scrofa) | Androstenone (5α-androst-16-en-3-one) | Saliva nih.gov | Advances puberty in gilts (Boar Effect) nih.gov. |

| Pig (Sus scrofa) | Androstenone (5α-androst-16-en-3-one) | N/A (Applied) | Reduces aggressive behavior in prepuberal pigs nih.gov. |

While much of the research has focused on androstenone, the presence and activity of this compound in elephants and boars indicate its significance within the broader class of androstan-derived pheromones wikipedia.org. The study of these compounds is essential for understanding the chemical communication systems that govern complex behaviors in various animal species.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis and Novel Analog Design